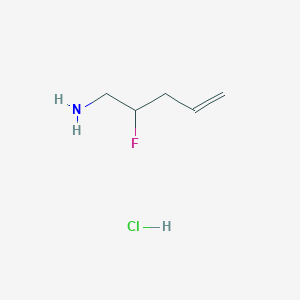

2-Fluoropent-4-en-1-amine hydrochloride

説明

2-Fluoropent-4-en-1-amine hydrochloride (FPH) is a small molecule that has been used in a wide range of scientific research applications. It is a chiral amine, which means it has two different forms that are mirror images of each other. FPH has been used in a variety of laboratory experiments, including in the synthesis of other compounds, as a catalyst, and as a reagent. It is also used in biochemical and physiological studies, as it has been shown to have a variety of effects on cells and tissues.

科学的研究の応用

Fluorescence Probing and Detection

2-Fluoropent-4-en-1-amine hydrochloride: is utilized in fluorescence-based assays for the detection and quantitation of amines. It reacts with reagents like fluorescamine to form fluorescent derivatives, which are instrumental in analyzing low molecular weight amines. This application is crucial in biochemistry for detecting proteins in gels and analyzing amino acids via techniques like TLC, HPLC, and capillary electrophoresis .

Chiral Separation Techniques

The compound has applications in chiral separation processes. It can be labeled with fluorescamine and separated using capillary electrophoresis in the presence of hydroxypropyl-β-cyclodextrin. This method is particularly optimized for extraterrestrial exploration, such as analyzing amino acids on Mars .

Green Synthesis of Metallic Nanoparticles

In the field of green chemistry, 2-Fluoropent-4-en-1-amine hydrochloride can be involved in the synthesis of metallic nanoparticles. This process is environmentally friendly and utilizes biological entities or their derivatives, like chitosan, to reduce metal ions to nanoparticles .

Biocatalysis Support

The compound can be used to modify biopolymers like chitosan, which then act as supports for biocatalysts. These modified biopolymers enhance the stability and efficiency of enzymes used in various catalytic reactions .

Drug Delivery Systems

Due to its reactive amine group, 2-Fluoropent-4-en-1-amine hydrochloride can be conjugated to polymers to develop drug delivery systems. The compound can be used to modify the surface of drug carriers, improving their interaction with biological targets .

Analytical Chemistry

In analytical chemistry, the compound’s amine group can react with various analytical reagents, enabling the sensitive detection of other functional groups like carboxylic acids, thiols, and cyanide. This makes it a versatile reagent in chemical analysis .

Protein Concentration Determination

The compound can be used in protocols to determine protein concentrations in solutions. Its reaction with specific reagents results in a fluorescent product proportional to the amount of protein present, allowing for accurate quantification .

Extraterrestrial Exploration

Lastly, the optimized procedures using 2-Fluoropent-4-en-1-amine hydrochloride for amino acid analysis are designed for use in space exploration. The sensitivity and resolution of these methods are crucial for missions that aim to detect life or organic compounds on other planets .

特性

IUPAC Name |

2-fluoropent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-2-3-5(6)4-7;/h2,5H,1,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOHYKMZBUDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropent-4-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)

![Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1484553.png)

![N-(2-{1-[3-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B1484554.png)

![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)

![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)